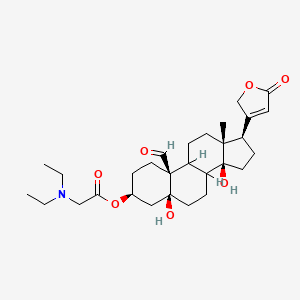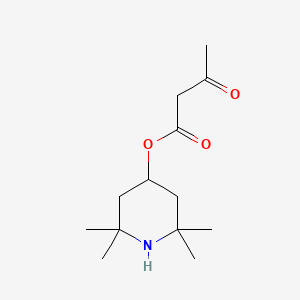
1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole is an organic compound with the molecular formula C21H17NS2 It is characterized by the presence of an indole core substituted with a methyl group at the 1-position and two phenylsulfanyl groups at the 2 and 3 positions
Preparation Methods
The synthesis of 1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position through alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Attachment of Phenylsulfanyl Groups: The phenylsulfanyl groups can be attached through nucleophilic substitution reactions using thiophenol and a suitable leaving group such as a halide.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding indole derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted indole derivatives.
Scientific Research Applications
1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The phenylsulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
1-Methyl-2,3-bis(phenylsulfanyl)-1H-indole can be compared with other similar compounds, such as:
1-Methyl-2,3-bis(phenylsulfanyl)benzene: This compound lacks the indole core and may have different chemical and biological properties.
1-Methyl-2,3-bis(phenylsulfanyl)pyrrole: This compound has a pyrrole core instead of an indole core, which may affect its reactivity and applications.
1-Methyl-2,3-bis(phenylsulfanyl)thiophene: This compound contains a thiophene core, which may impart different electronic and optical properties.
The uniqueness of this compound lies in its indole core, which is a common structural motif in many biologically active compounds, and the presence of phenylsulfanyl groups, which can modulate its chemical and biological properties.
Properties
CAS No. |
63955-64-6 |
|---|---|
Molecular Formula |
C21H17NS2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-methyl-2,3-bis(phenylsulfanyl)indole |
InChI |
InChI=1S/C21H17NS2/c1-22-19-15-9-8-14-18(19)20(23-16-10-4-2-5-11-16)21(22)24-17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
DPSOYDQYEVNMAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

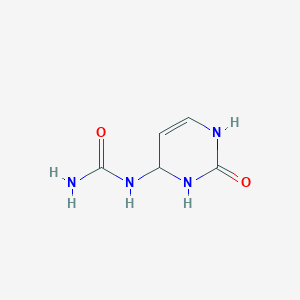
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
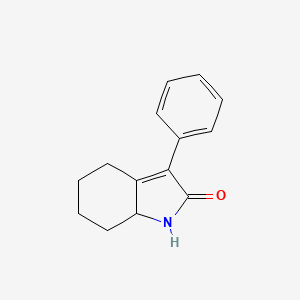
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
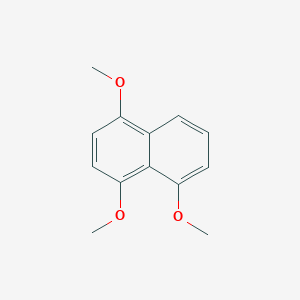
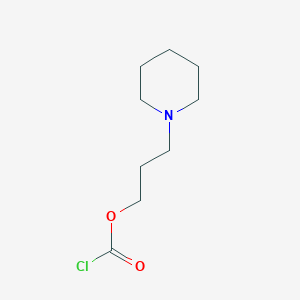
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
